3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid
CAS No.:
Cat. No.: VC18905401
Molecular Formula: C16H10FNO2S
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.
![3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid -](/images/structure/VC18905401.png)
Specification
Molecular Formula | C16H10FNO2S |
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Molecular Weight | 299.3 g/mol |
IUPAC Name | 3-[3-cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C16H10FNO2S/c17-13-3-5-14(6-4-13)21-15-7-1-11(2-8-16(19)20)9-12(15)10-18/h1-9H,(H,19,20) |
Standard InChI Key | ZPLBNUQBZLJAMY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C=CC(=O)O)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-[3-cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid, reflects its three primary functional groups:
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Propenoic acid backbone: A conjugated α,β-unsaturated carboxylic acid system () that enables electrophilic addition and polymerization reactions .
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3-Cyano-4-sulfanylphenyl substituent: A para-substituted phenyl ring bearing a cyano group (-CN) at position 3 and a sulfanyl (-S-) linker at position 4. The sulfur atom enhances electron delocalization and facilitates nucleophilic substitution .
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4-Fluorophenyl group: A fluorine-substituted aromatic ring connected via the sulfanyl bridge, contributing to metabolic stability and lipophilicity .
The molecular formula is , with a calculated exact mass of 299.042 g/mol. Its planar structure allows for π-π stacking interactions, while the electronegative fluorine and cyano groups induce dipole moments critical for binding interactions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of this compound likely derives from methodologies described for analogous acrylic acid derivatives :
Cyano Group Installation
The cyano substituent may originate from a Sandmeyer reaction or palladium-catalyzed cyanation of brominated precursors. For example, 3-bromo-4-(4-fluorophenylsulfanyl)phenylprop-2-enoic acid could undergo cyanation using CuCN or Zn(CN) in DMF at 120°C .
Physicochemical Properties
Spectral Data
While experimental spectra for this compound are unavailable, analogs provide benchmarks:
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IR: Strong absorption at 1710–1680 cm (C=O stretch), 2210 cm (C≡N), and 1240 cm (C-F) .
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H NMR: Expected signals include δ 6.8–7.6 (aromatic protons), δ 6.3 (CH=CHCOO), and δ 12.1 (COOH) .
Thermodynamic Parameters
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LogP: Estimated at 2.8–3.2 using fragment-based methods, indicating moderate lipophilicity .
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pKa: The acrylic acid moiety has a calculated pKa of ~4.2, while the cyano group remains non-ionizable .
Pharmacological and Industrial Applications
Material Science Applications
The conjugated double bond and aromatic systems suggest utility in photopolymerizable resins. Similar compounds are used in LED-curable coatings, where the acrylate group enables rapid crosslinking under UV-A light .
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